molecular formula C8H14N2 B13249703 Spiro[2.4]heptane-4-carboximidamide

Spiro[2.4]heptane-4-carboximidamide

Cat. No.: B13249703
M. Wt: 138.21 g/mol
InChI Key: JMJJOHKGTLNVIW-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane-4-carboximidamide is a bicyclic compound featuring a spiro junction between a cyclopropane ring and a heptane framework, with a carboximidamide functional group at the 4-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and material science applications.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[2.4]heptane-7-carboximidamide

InChI

InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10)

InChI Key

JMJJOHKGTLNVIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)C(=N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[2.4]heptane-4-carboximidamide is a unique bicyclic compound featuring a spiro structure, where two fused rings share a single carbon atom. It is derived from spiro[2.4]heptane, a cyclic hydrocarbon, with a carboximidamide functional group added at the 4-position. This structural configuration gives the compound unique chemical properties and potential biological activities. The molecular formula for this compound is not provided in the search results, but it has a molecular weight of approximately 152.2 g/mol. The carboximidamide group enhances its reactivity and solubility in various solvents, making it an interesting subject for synthetic and medicinal chemistry.

Medicinal Chemistry

This compound can be used as a lead compound for developing new pharmaceuticals targeting parasitic infections or other diseases. Spiro-containing derivatives have demonstrated antiparasitic activity, suggesting potential applications in pharmaceutical development . For example, spiro-containing derivatives have shown activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, by inhibiting the trypanothione reductase enzyme . The central spiro scaffold is known to be suitable for brain-active compounds in humans, representing an attractive starting point for treating the central nervous system stage of diseases .

Organic Synthesis

This compound can be employed as a versatile building block in organic synthesis. Its synthesis can be approached through various methods, providing flexibility in designing the compound for specific applications.

Interaction Studies

Interaction studies are crucial for understanding the biological relevance of this compound. Techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy can analyze binding interactions with target proteins or enzymes. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound.

списком Similar Compounds

Several compounds share structural similarities with this compound:

  • Spiro[2.5]octane-3-carboximidamide Features a different ring size, potentially altering its reactivity.
  • Spiro[3.3]heptane-6-carboximidamide Has variations in functional groups that may affect its activity.
  • Spiro[2.6]nonane-5-carboximidamide Possesses a larger ring system and may exhibit distinct properties.

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The carboximidamide group in Spiro[2.4]heptane-4-carboximidamide distinguishes it from other spiro compounds. Key comparisons include:

Compound Core Structure Functional Groups Key Properties
This compound Spiro[2.4]heptane Carboximidamide (-C(=NH)NH₂) High polarity, potential hydrogen-bonding capacity, spiro-induced steric hindrance
BD 1008 () Piperidine/benzene hybrid Dichlorophenyl, pyrrolidinyl amine σ-receptor affinity; dihydrobromide salt enhances solubility
Spiro 1,3-benzoxazine dimers () Spiro-benzoxazine Aromatic ether, amide Steric crowding at spiro junction; EIMS fragmentation (e.g., loss of ClC₆H₄N₂CO)
Spiro[4.4]nonadiene-1,3 () Spiro[4.4]nonadiene Olefinic protons ("inner" alkene) Distinct ¹H NMR coupling constants (e.g., J = 9–11 Hz for cyclopentadienyl protons)
Azabicyclo compound () Bicyclo[3.2.0]heptane Carboxylic acid, thiazolidine β-lactam antibiotic analog; bicyclic framework enhances metabolic stability

Key Observations:

  • The carboximidamide group in the target compound likely enhances solubility and hydrogen-bonding interactions compared to halogenated analogs like BD 1006.
  • Spiro junctions in all compounds induce steric constraints, but the cyclopropane in this compound may increase ring strain compared to larger spiro systems (e.g., Spiro[4.4]nonadiene) .

Spectral and Stability Comparisons

  • Mass Spectrometry (EIMS): Spiro compounds 17–20 () fragment at the spiro junction, losing substituents like ClC₆H₄N₂CO (m/z 505 → 489). The target compound may exhibit similar fragmentation due to its spiro architecture, though carboximidamide stability could mitigate this .
  • NMR Characteristics: Spiro[4.4]nonadiene-1,3 () shows distinct ¹H-¹H coupling (J = 9–11 Hz) in cyclopentadienyl protons. The target’s cyclopropane ring would likely exhibit smaller coupling constants (J ≈ 4–6 Hz) due to reduced π-character .

Pharmacological Potential

  • σ-Receptor Ligands (): BD 1008 and BD 1047 target σ-receptors via dichlorophenyl and amine motifs. The carboximidamide group in the target compound may mimic these interactions but with improved selectivity due to reduced lipophilicity.
  • Antibiotic Analogs (): The bicyclic β-lactam in highlights the role of rigid frameworks in antibiotic design. This compound’s cyclopropane could similarly enhance target binding by restricting conformational flexibility .

Biological Activity

Spiro[2.4]heptane-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that contributes to its unique chemical properties. The compound's formula is C8H13N3C_8H_{13}N_3, indicating the presence of nitrogen in its functional groups, which may play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The imidamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins, potentially modulating their activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, a derivative with a similar structure demonstrated moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC50) of 0.12±0.02μM0.12\pm 0.02\,\mu M without significant cytotoxicity against HepG2 cells up to 100μM100\,\mu M . This suggests that modifications to the spiro structure could yield potent antiviral agents.

Antiparasitic Activity

Another significant aspect of spiro-containing compounds is their antiparasitic activity. Spiro derivatives have been identified as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). These compounds were shown to bind reversibly to TR and impede the growth of parasites in vitro, highlighting their potential as novel anti-parasitic agents .

Case Studies

Study Compound Target Activity EC50/IC50 Cytotoxicity
1Spiro derivativeHBVAntiviral0.12±0.02μM0.12\pm 0.02\,\mu MNone up to 100μM100\,\mu M
2Spiro derivativeTbTRAntiparasiticNot specifiedNone against hGR

Study 1: Anti-HBV Activity

In a study focusing on anti-HBV activity, a spiro-containing carbocyclic nucleoside was synthesized and evaluated for its efficacy against HBV. The results indicated moderate antiviral activity with a favorable safety profile, suggesting that further exploration of spiro derivatives could lead to effective treatments for viral infections .

Study 2: Inhibition of Trypanothione Reductase

A series of spiro-containing compounds were screened for their ability to inhibit TR from Trypanosoma brucei. The identified inhibitors showed specificity for the parasite enzyme over human counterparts, indicating a promising therapeutic window for treating trypanosomiasis without affecting human health .

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